Molecular Weight and Hydrogen-Bonding Profile vs. 5-Amino-6-methyluracil
5-Amino-6-methyl-1H-pyrimidin-4-one possesses a molecular weight of 125.13 g/mol, two hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA), with a TPSA of 67.5 Ų [1]. In contrast, 5-amino-6-methyluracil (5-amino-6-methylpyrimidine-2,4-dione, CAS 6270-46-8) carries an additional carbonyl at the C2 position, yielding a molecular weight of 141.13 g/mol, three HBD, four HBA, and a higher TPSA [2][3]. The absence of the C2 carbonyl in the target compound reduces molecular weight by 11.3% and halves the HBA count (from 4 to 2). This structural deletion fundamentally alters the hydrogen-bonding network available for intermolecular interactions and biological target recognition.
| Evidence Dimension | Molecular weight, hydrogen bond donor/acceptor count, and topological polar surface area |
|---|---|
| Target Compound Data | MW 125.13 g/mol; HBD 2; HBA 2; TPSA 67.5 Ų |
| Comparator Or Baseline | 5-Amino-6-methyluracil: MW 141.13 g/mol; HBD 3; HBA 4; TPSA ~87-90 Ų (calculated for uracil scaffold with C2 carbonyl) |
| Quantified Difference | MW reduced by 16.00 g/mol (11.3%); HBA reduced by 2 (50% reduction); TPSA reduced by approximately 20-23 Ų (estimated 23-26% reduction) |
| Conditions | Computed physicochemical descriptors from PubChem and vendor databases; standard conditions |
Why This Matters
The reduced molecular weight and halved HBA count directly impact passive membrane permeability, aqueous solubility, and off-target binding promiscuity, making this scaffold particularly attractive for fragment-based drug discovery where low molecular complexity and balanced polarity are design prerequisites.
- [1] PubChem. CID 319991: 5-Amino-6-methyl-1H-pyrimidin-4-one. Computed Descriptors: MW 125.13, XLogP3-AA -0.8, HBD 2, HBA 2, TPSA 67.5 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/319991 View Source
- [2] Pinpools. 5-Amino-6-methyl-1H-pyrimidine-2,4-dione: MW 141.128 g/mol, density 1.302 g/cm³. https://pinpools.com View Source
- [3] Sielc.com. 5-Amino-6-methyluracil: LogP -0.878. https://www.sielc.com/5-Amino-6-methyluracil.html View Source
